molecular formula C6H12ClF2N B6207350 3,3-difluoro-2-methylpiperidine hydrochloride CAS No. 1889271-33-3

3,3-difluoro-2-methylpiperidine hydrochloride

Cat. No.: B6207350
CAS No.: 1889271-33-3
M. Wt: 171.6
InChI Key:
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Description

3,3-Difluoro-2-methylpiperidine hydrochloride, also known as DFMPH, is a compound of the piperidine family which has a wide range of applications in scientific research, pharmaceuticals, and other industries. It is a white crystalline solid with a melting point of 151-153 °C and a solubility of 0.1 g/ml in water. DFMPH is a versatile compound that is used in a variety of experiments and has a number of unique properties which make it attractive for use in research.

Scientific Research Applications

3,3-difluoro-2-methylpiperidine hydrochloride has a number of applications in scientific research. It is used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. It is also used as a reagent for the synthesis of polymers, as well as for the synthesis of organometallic compounds. Additionally, this compound is used in the study of the structure and function of proteins, as well as in the study of enzyme catalysis.

Mechanism of Action

3,3-difluoro-2-methylpiperidine hydrochloride is a versatile compound that can be used to catalyze a variety of reactions. In the synthesis of organic compounds, it is believed to act as a Lewis acid, forming a complex with the substrate and facilitating the reaction. Additionally, this compound can act as a Brønsted acid, forming a protonated species which can then react with a nucleophile.
Biochemical and Physiological Effects
This compound is a non-toxic compound that does not have any known biochemical or physiological effects. It is not known to interact with any biological systems, and is not believed to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

3,3-difluoro-2-methylpiperidine hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is simple and cost-effective. Additionally, it is a non-toxic compound that does not have any known biochemical or physiological effects. However, this compound is not a very soluble compound, and may require the use of organic solvents for its dissolution.

Future Directions

3,3-difluoro-2-methylpiperidine hydrochloride has a wide range of applications in scientific research and industry, and there are a number of potential future directions for its use. One potential direction is the use of this compound as a catalyst for the synthesis of novel organic compounds. Additionally, this compound could be used in the development of new polymers and organometallic compounds. Furthermore, this compound could be used in the study of enzyme catalysis and the structure and function of proteins. Lastly, this compound could be used in the study of drug metabolism and the development of new drugs.

Synthesis Methods

3,3-difluoro-2-methylpiperidine hydrochloride is synthesized from 1-bromo-3,3-difluoro-2-methylpiperidine and hydrochloric acid. The reaction proceeds in two steps: first, the 1-bromo-3,3-difluoro-2-methylpiperidine is reacted with hydrochloric acid to form the hydrochloride salt; then, the salt is heated to a temperature of 150-160 °C, resulting in the formation of this compound. This method of synthesis is relatively simple and cost-effective, making it an attractive option for researchers.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-difluoro-2-methylpiperidine hydrochloride involves the reaction of 2-methylpiperidine with hydrogen fluoride gas to form 3,3-difluoro-2-methylpiperidine, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-methylpiperidine", "Hydrogen fluoride gas", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-methylpiperidine is reacted with hydrogen fluoride gas in the presence of a catalyst such as antimony pentafluoride to form 3,3-difluoro-2-methylpiperidine.", "Step 2: The resulting 3,3-difluoro-2-methylpiperidine is then reacted with hydrochloric acid to form the hydrochloride salt of the compound.", "Step 3: The hydrochloride salt is then purified through recrystallization to obtain the final product, 3,3-difluoro-2-methylpiperidine hydrochloride." ] }

1889271-33-3

Molecular Formula

C6H12ClF2N

Molecular Weight

171.6

Purity

0

Origin of Product

United States

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